molecular formula C15H20O5 B1670184 Deepoxy-deoxynivalenol CAS No. 88054-24-4

Deepoxy-deoxynivalenol

Cat. No.: B1670184
CAS No.: 88054-24-4
M. Wt: 280.32 g/mol
InChI Key: ZACLXWTWERGCLX-RXDVDPODSA-N
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Description

Deepoxy-deoxynivalenol is a metabolite of deoxynivalenol, a type B trichothecene mycotoxin commonly found in cereals and grains worldwide. Deoxynivalenol is produced by various Fusarium species and poses significant health risks to humans and animals due to its toxic properties. This compound, however, is less toxic and is formed through the enzymatic transformation of deoxynivalenol by certain intestinal bacteria .

Mechanism of Action

Target of Action

Deepoxy-deoxynivalenol (DOM-1) is a derivative of deoxynivalenol (DON), a mycotoxin produced by various Fusarium species . The primary targets of DOM-1 are intestinal epithelial cells . These cells are challenged by mycotoxins and many bacterial pathogens . It has been shown that DON, as well as Campylobacter jejuni, have a negative impact on gut integrity .

Mode of Action

DOM-1 interacts with its targets, the intestinal epithelial cells, in a way that reduces the negative effects of DON . This is because DOM-1 lacks the epoxide ring, which is responsible for the toxicity of DON . In addition, DOM-1 can alter major intracellular signaling pathways within theca cells that can perturb normal folliculogenesis in the ovary, resulting in infertility in dairy cows . They function through the activation of a specific tyrosine kinase receptor that transduces the signal by activating several intracellular signaling pathways .

Biochemical Pathways

The presence of DOM-1 in the feed, as a result of the enzymatic biotransformation of DON, leads to a lower C. jejuni count in the intestine . This indicates that DOM-1 affects the biochemical pathways related to the colonization and translocation of C. jejuni in broilers . Furthermore, DON and DOM-1 at sub-toxic level can activate major mitogen-induced proliferative molecules within theca cells that can stimulate tumorigenesis in the ovary .

Pharmacokinetics

It is known that dom-1 supplementation in the feed improves the birds’ performance and leads to a better feed conversion ratio throughout the trial .

Result of Action

The presence of DOM-1 in the feed leads to a lower C. jejuni count in the intestine and better feed conversion ratio jejuni counts in the intestine and internal organs . On the contrary, a significant decrease in body weight was observed for chickens receiving the DON diet with or without C. jejuni compared to the other groups .

Action Environment

The action of DOM-1 is influenced by environmental factors such as the presence of other mycotoxins and bacterial pathogens . For instance, the co-exposure of birds to DON and C. jejuni resulted in a higher C. jejuni count in the intestine .

Biochemical Analysis

Biochemical Properties

Deepoxy-DON interacts with various biomolecules in the body. It has been shown to induce phosphorylation of EIF2AK2, MAPK1/3 and AKT . Unlike DON, Deepoxy-DON does not have a significant impact on protein synthesis . It retains some immune-modulatory properties of DON, especially its ability to stimulate a specific antibody response during a vaccination protocol .

Cellular Effects

Deepoxy-DON exhibits less toxicity on intestinal barrier function . It does not negatively affect gut permeability and decreases the counts of certain bacteria in the intestine . In terms of cellular processes, Deepoxy-DON does not trigger hepatotoxicity . It has been shown to increase apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of Deepoxy-DON involves interactions with ribosomal RNA . Unlike DON, Deepoxy-DON does not activate the ribotoxic stress response (RSR) due to the absence of the epoxide ring . This results in an absence of MAPKinase activation and reduced toxicity .

Temporal Effects in Laboratory Settings

Deepoxy-DON has been shown to be stable in laboratory settings . It does not induce zootechnical, intestinal, and hepatic toxicity, indicating that it is less toxic than DON . Over time, it does not negatively affect gut permeability and decreases the counts of certain bacteria in the intestine .

Dosage Effects in Animal Models

In animal models, the effects of Deepoxy-DON vary with different dosages. It has been shown to improve the performance of broiler chickens and lead to a better feed conversion ratio throughout the trial . It does not induce the same level of toxicity as DON in terms of weight gain and emesis .

Metabolic Pathways

Deepoxy-DON is involved in metabolic pathways that include interactions with enzymes and cofactors. It is a product of the enzymatic biotransformation of DON . The main metabolic pathways of DON in animals are Phase II metabolism and intestinal microbial transformation .

Transport and Distribution

Deepoxy-DON is transported and distributed within cells and tissues. It is fast-absorbed and widely distributed in multiple organs . It is first enriched in the plasma, liver, and kidney and subsequently accumulates in the intestine .

Subcellular Localization

It is known that Deepoxy-DON does not negatively affect the integrity of the intestinal barrier

Preparation Methods

Synthetic Routes and Reaction Conditions: Deepoxy-deoxynivalenol is primarily produced through the enzymatic biotransformation of deoxynivalenol. This process involves the cleavage of the 12,13-epoxy ring of deoxynivalenol by specific microorganisms, such as those found in the bovine rumen . The transformation is facilitated by enzymes that target the epoxide ring, rendering the compound less toxic.

Industrial Production Methods: Industrial production of this compound involves the use of microbial cultures capable of transforming deoxynivalenol. These cultures are typically derived from the gastrointestinal tracts of animals or are specifically engineered for this purpose. The process is carried out under controlled conditions to maximize yield and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Deepoxy-deoxynivalenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Deepoxy-deoxynivalenol has several scientific research applications across various fields:

Chemistry:

  • Used as a model compound to study the biotransformation of mycotoxins.
  • Investigated for its chemical reactivity and potential to form new derivatives.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Deepoxy-deoxynivalenol’s unique properties and reduced toxicity make it an important compound for further research and application in various fields.

Properties

IUPAC Name

(1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-7-4-10-15(6-16,13(19)11(7)18)14(3)5-9(17)12(20-10)8(14)2/h4,9-10,12-13,16-17,19H,2,5-6H2,1,3H3/t9-,10-,12+,13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACLXWTWERGCLX-MDUHGFIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C3=C)O2)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H](C3=C)O2)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007920
Record name 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88054-24-4
Record name Deepoxydeoxynivalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88054-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deepoxy-deoxynivalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,7α,15-Trihydroxy-trichothec-9,12-dien-8-on
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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